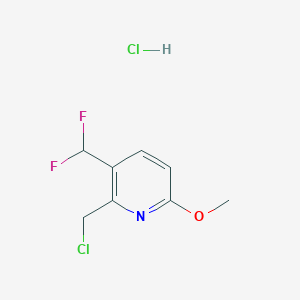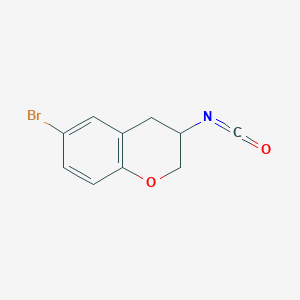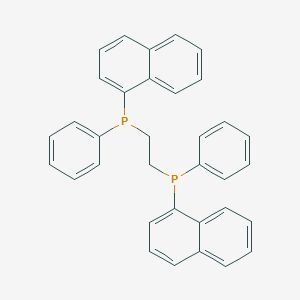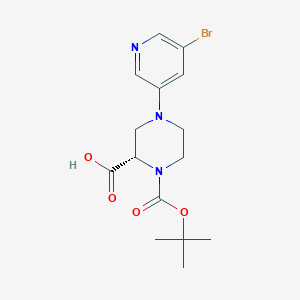
(S)-4-(5-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(5-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a bromopyridinyl group and a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(5-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the piperazine ring, which is then functionalized with the bromopyridinyl group.
Protection: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperazine ring. This is often achieved using Boc anhydride in the presence of a base such as triethylamine.
Coupling: The bromopyridinyl group is coupled to the piperazine ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a boronic acid derivative of the bromopyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable solvents and catalysts, can be applied to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(5-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection, often in a dichloromethane solvent.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound, where the bromine atom is replaced by the nucleophile.
Deprotection: The major product is the free amine derivative of the piperazine ring.
Applications De Recherche Scientifique
(S)-4-(5-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (S)-4-(5-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The bromopyridinyl group can participate in π-π interactions with aromatic residues in the enzyme, while the piperazine ring can form hydrogen bonds with amino acid side chains.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-4-(5-Chloropyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid
- (S)-4-(5-Fluoropyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid
- (S)-4-(5-Methylpyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid
Uniqueness
The uniqueness of (S)-4-(5-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid lies in the presence of the bromine atom, which can participate in unique halogen bonding interactions. This property can be exploited in the design of new molecules with specific biological activities or material properties.
Propriétés
Formule moléculaire |
C15H20BrN3O4 |
|---|---|
Poids moléculaire |
386.24 g/mol |
Nom IUPAC |
(2S)-4-(5-bromopyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(22)19-5-4-18(9-12(19)13(20)21)11-6-10(16)7-17-8-11/h6-8,12H,4-5,9H2,1-3H3,(H,20,21)/t12-/m0/s1 |
Clé InChI |
SJIBUEZYNMUGEH-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=CC(=CN=C2)Br |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CC(=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


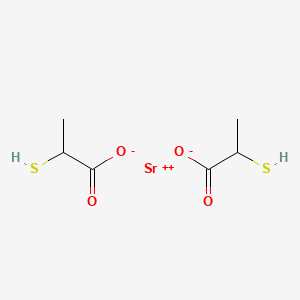
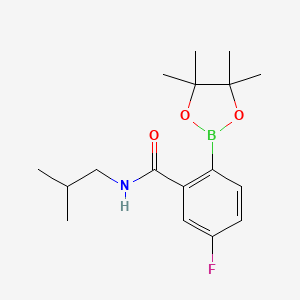
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)proline](/img/structure/B13728092.png)
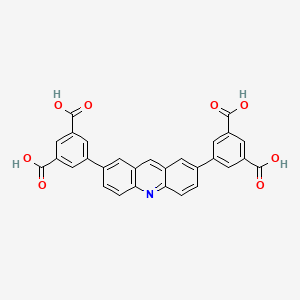

![Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13728111.png)
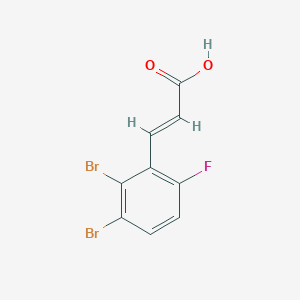
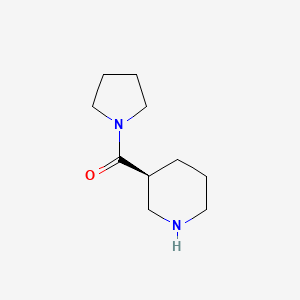
![4-Methyl-2-(oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B13728119.png)
![Methyl 4-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl}-3-fluorobenzoate](/img/structure/B13728123.png)
